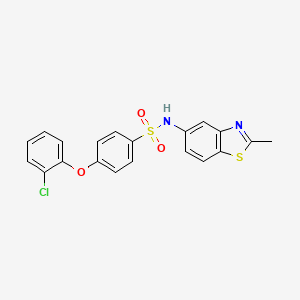

![molecular formula C21H20N2O6 B2488616 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide CAS No. 1020252-34-9](/img/structure/B2488616.png)

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide is a useful research compound. Its molecular formula is C21H20N2O6 and its molecular weight is 396.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Spiro(indenepyrazole) and Indenotriazinone Derivatives : Synthesis involving N-substituted-5′-amino-4′-cyano-1,3-dioxo-1,3-dihydro-spiro[indene-2,3′-pyrazole]-2′(1H) carbothioamides and 4-substituted-3-thioxo-3H-indeno[1,2-e][1,2,4] triazin-9(4H)-ones has been reported. This involves reactions of 4-substituted thiosemicarbazides with (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile in ethyl acetate (Hassan et al., 2010).

Bioactivity and Medicinal Applications

- Anti-Cancer Properties : Synthesized derivatives, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, were evaluated for antiproliferative activities against cancer cells. Compounds showed significant efficacy against PC3 cells and moderate activities against Bcap37 and BGC823 cells (Jin et al., 2006).

- Apoptosis Induction : A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as inducers of apoptosis in human colorectal carcinoma HCT116 cells, hepatocellular carcinoma cancer SNU398 cells, and human colon cancer RKO cells. These compounds were also inhibitors of tubulin polymerization (Sirisoma et al., 2009).

Chemical Reactions and Structures

- Reactions with Dicyanomethylene Compounds : Studies have shown reactions of various compounds, including (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile, resulting in the formation of derivatives like oxoindeno-pyrrolylidenehydrazide and spiro[pyrrolylidene-4,1′(cyclohexa-2′,5′-dienylidene)]propanedinitrile (Hassan et al., 2008).

- X-Ray Crystallography : The crystal structures of various derivatives have been determined, elucidating the molecular arrangements and intermolecular interactions (He & Zhu, 2008).

Antiviral Properties

- Anti-HIV Activity : A series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides exhibited notable anti-HIV-1 activity, with some compounds showing significant effectiveness against the virus without toxicity in human lymphocytes and other cells (Aslam et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of MFCD00170616 is Protein Kinase CK2 . CK2 is a ubiquitous serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis .

Mode of Action

MFCD00170616 interacts with Protein Kinase CK2, inhibiting its activity .

Biochemical Pathways

The inhibition of Protein Kinase CK2 by MFCD00170616 affects various biochemical pathways. CK2 is involved in multiple signaling pathways, and its inhibition can lead to changes in cell growth and proliferation

Pharmacokinetics

It’s known that the compound is renally excreted intact, with no observed metabolism . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of Protein Kinase CK2 by MFCD00170616 can lead to changes in cell growth and proliferation . Some derivatives of the compound have shown improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound .

Propiedades

IUPAC Name |

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-11(17-18(24)13-7-5-6-8-14(13)19(17)25)22-23-21(26)12-9-15(27-2)20(29-4)16(10-12)28-3/h5-10,24H,1-4H3,(H,23,26)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUOKRHGRAMBQM-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)

![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)